N,N'-Diacetyl DAMPA Ethyl Ester
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Description
“N,N’-Diacetyl DAMPA Ethyl Ester” is a biochemical used for proteomics research . It is also known as "N,N’-Diacetyl-4-amino-4-deoxy-N10-methylpteroic Acid Ethyl Ester" . The molecular formula of this compound is C21H23N7O4 and it has a molecular weight of 437.45 .
Molecular Structure Analysis
“N,N’-Diacetyl DAMPA Ethyl Ester” contains a total of 57 bonds, including 34 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 3 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 2 aliphatic secondary amides, 1 aromatic tertiary amine, and 1 Pyrimidine .Chemical Reactions Analysis
Esters, including “N,N’-Diacetyl DAMPA Ethyl Ester”, typically undergo a reaction known as hydrolysis, which is catalyzed by either an acid or a base . In this reaction, the alkoxy (OR’) group of an ester is replaced by another group .Physical and Chemical Properties Analysis
Esters are polar molecules but do not engage in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . They can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Safety and Hazards
The safety data sheet for a similar ester, Diethyl ethoxymethylenemalonate, indicates that it is classified as having acute oral toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2A), skin sensitization (Sub-category 1A), short-term (acute) aquatic hazard (Category 1), and long-term (chronic) aquatic hazard (Category 2) .
Properties
IUPAC Name |
ethyl 4-[(2,4-diacetamidopteridin-6-yl)methyl-methylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O4/c1-5-32-20(31)14-6-8-16(9-7-14)28(4)11-15-10-22-18-17(25-15)19(23-12(2)29)27-21(26-18)24-13(3)30/h6-10H,5,11H2,1-4H3,(H2,22,23,24,26,27,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLWDJJUFDRRHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)NC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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